2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and electronically interesting compounds . Benzodiazole is another heterocyclic compound that often appears in various pharmaceuticals . The combination of these structures could lead to a compound with interesting properties, but without specific information on “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride”, it’s hard to say more.
Molecular Structure Analysis
Thiophene has a five-membered ring structure with one sulfur atom . Benzodiazole is a fused ring structure with one benzene ring and one diazole ring . The exact molecular structure of “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on how these rings are connected and the position of the amine and dihydrochloride groups.Chemical Reactions Analysis
The chemical reactions involving “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene rings can participate in various reactions such as electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Structural Diversity
Researchers have extensively explored synthetic pathways to create structurally diverse compounds starting from thiophene derivatives. For instance, Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions, leading to a variety of compounds including dithiocarbamates, thioethers, and several ring-closed derivatives such as pyrazolines and pyridines (Roman, 2013).
Anticancer Activity
The search for anticancer agents has led to the synthesis of benzothiazole derivatives. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity against various cancer cell lines. Their studies revealed that certain synthesized compounds exhibit significant anticancer activities (Osmaniye et al., 2018).
Photochromic Properties
Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives demonstrating thermally irreversible and fatigue-resistant photochromic properties. These compounds underwent reversible photocyclization, showing potential for applications in photochromic devices (Uchida et al., 1990).
Antitumor and Anti-Tumor Agents
Gomha et al. (2016) developed a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent anti-tumor activities against hepatocellular carcinoma cell lines. Their study highlights the potential of these compounds as therapeutic agents (Gomha et al., 2016).
Multi-Stimuli Responsive Materials
Lu and Xia (2016) prepared novel V-shaped molecules demonstrating morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes. These compounds have applications in security inks and sensory materials (Lu & Xia, 2016).
Antimicrobial Properties
Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antimicrobial properties. They found that certain compounds showed high DNA protective ability against oxidative damage and strong antimicrobial activity (Gür et al., 2020).
Electrochromic Properties
Aydın and Kaya (2013) synthesized novel copolymers containing carbazole units and investigated their electrochromic properties, highlighting the potential of these materials in electrochromic devices (Aydın & Kaya, 2013).
Corrosion Inhibition
Salarvand et al. (2017) explored the corrosion inhibition performance of benzothiazole derivatives on mild steel in acidic environments. Their studies indicate high efficiency and potential applications in corrosion protection (Salarvand et al., 2017).
Future Directions
The future directions for research on “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on the findings of initial studies on its properties and potential applications. Given the interesting properties of both thiophene and benzodiazole derivatives, it could be a promising area for further exploration .
properties
IUPAC Name |
2-thiophen-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVJXHCVRONRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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